![molecular formula C6H14O2Si B13454372 [1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)
[1-(Hydroxymethyl)silolan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Hydroxymethyl)silolan-1-yl]methanol: is a chemical compound with the molecular formula C6H14O2Si It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)silolan-1-yl]methanol typically involves the reaction of silane precursors with formaldehyde under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with formaldehyde in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)silolan-1-yl]methanol can undergo oxidation reactions to form siloxane compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reaction with alkyl halides can yield alkylsilane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Siloxane compounds.
Reduction: Silane derivatives.
Substitution: Alkylsilane or acylsilane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Hydroxymethyl)silolan-1-yl]methanol is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its silicon-based structure is of interest for developing new biomaterials and drug delivery systems.
Medicine: In medicine, this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and stability.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with various substrates makes it valuable in manufacturing high-performance materials.
Mécanisme D'action
The mechanism of action of [1-(Hydroxymethyl)silolan-1-yl]methanol involves its ability to form strong covalent bonds with other molecules. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, enhancing its reactivity. The silicon atom in the structure provides unique properties, such as thermal stability and resistance to oxidation, which contribute to its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
[1-(Hydroxymethyl)tetrahydrofuran-1-yl]methanol: Similar in structure but contains an oxygen atom instead of silicon.
[1-(Hydroxymethyl)cyclohexan-1-yl]methanol: Similar in structure but contains a carbon ring instead of silicon.
Uniqueness: The presence of a silicon atom in [1-(Hydroxymethyl)silolan-1-yl]methanol distinguishes it from other similar compounds. Silicon imparts unique properties such as increased thermal stability, resistance to oxidation, and the ability to form strong covalent bonds with a variety of substrates. These properties make it particularly valuable in applications where durability and stability are essential.
Propriétés
Formule moléculaire |
C6H14O2Si |
|---|---|
Poids moléculaire |
146.26 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)silolan-1-yl]methanol |
InChI |
InChI=1S/C6H14O2Si/c7-5-9(6-8)3-1-2-4-9/h7-8H,1-6H2 |
Clé InChI |
ZPHTYAULRFPUKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Si](C1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


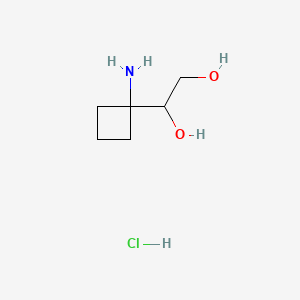
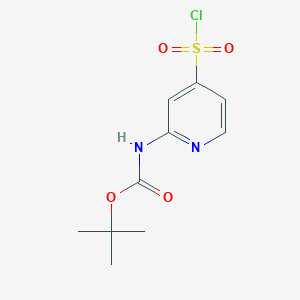

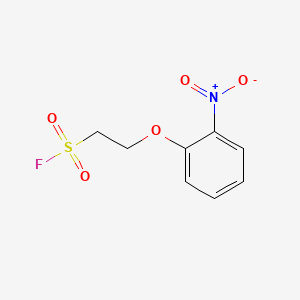

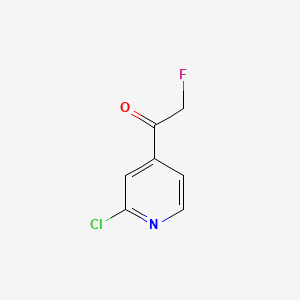
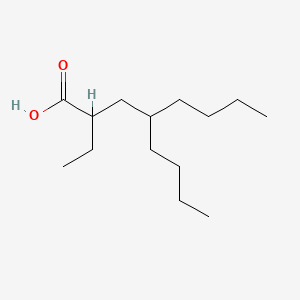
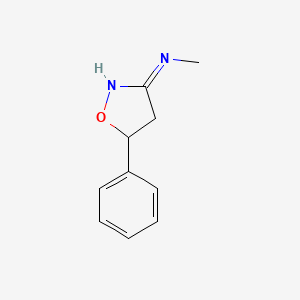
![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)
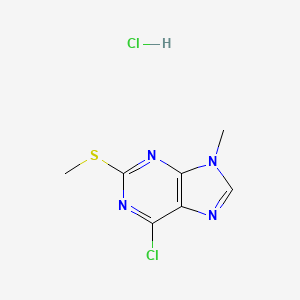
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)

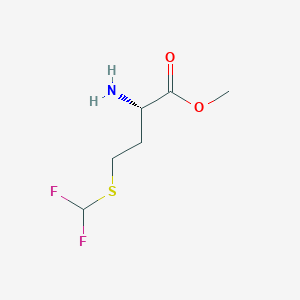
![3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione](/img/structure/B13454353.png)
